
Silver;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver;ZINC, commonly referred to as silver-zinc, is a compound that combines the properties of silver and zinc. This compound is widely recognized for its use in silver-zinc batteries, which are known for their high energy density and reliability. Silver-zinc batteries have been used in various applications, including aerospace, military, and medical devices .
准备方法
Synthetic Routes and Reaction Conditions
Silver-zinc compounds can be synthesized through various methods. One common approach involves the reduction of silver nitrate with zinc powder. This reaction produces silver and zinc nitrate as products: [ \text{2AgNO}_3 + \text{Zn} \rightarrow \text{2Ag} + \text{Zn(NO}_3\text{)}_2 ]
Another method involves the co-precipitation of silver and zinc salts in an alkaline medium, followed by reduction with a suitable reducing agent .
Industrial Production Methods
Industrial production of silver-zinc compounds often involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The process typically includes steps such as mixing, heating, and reduction, followed by purification and drying .
化学反应分析
Types of Reactions
Silver-zinc compounds undergo various chemical reactions, including:
Oxidation: Silver can be oxidized to silver oxide, while zinc can be oxidized to zinc oxide.
Reduction: Silver oxide can be reduced back to metallic silver, and zinc oxide can be reduced to metallic zinc.
Substitution: Silver and zinc can participate in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, which acts as an electrolyte in silver-zinc batteries, and various reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include silver oxide, zinc oxide, and metallic silver and zinc. These products are essential components in the functioning of silver-zinc batteries .
科学研究应用
Silver-zinc compounds have a wide range of scientific research applications:
Chemistry: Used in the development of high-energy-density batteries and as catalysts in various chemical reactions.
Medicine: Silver-zinc compounds are explored for their potential in wound healing and as antimicrobial agents.
Industry: Used in the production of batteries for aerospace, military, and consumer electronics.
作用机制
The mechanism of action of silver-zinc compounds, particularly in batteries, involves redox reactions where silver and zinc undergo oxidation and reduction. In antimicrobial applications, silver ions disrupt microbial cell membranes, leading to cell death. Zinc ions can enhance the antimicrobial effect by generating reactive oxygen species and disrupting vital enzymes in the microbial respiratory chain .
相似化合物的比较
Similar Compounds
Silver Oxide: Used in similar battery applications but has a lower energy density compared to silver-zinc.
Zinc Oxide: Known for its antimicrobial properties and used in various industrial applications.
Nickel-Zinc: Another high-energy-density battery compound but with different electrochemical properties.
Uniqueness
Silver-zinc compounds are unique due to their high energy density and reliability in battery applications. They offer a higher specific energy compared to other battery chemistries, making them suitable for specialized applications such as aerospace and military .
属性
CAS 编号 |
52037-01-1 |
|---|---|
分子式 |
AgZn3 |
分子量 |
304.0 g/mol |
IUPAC 名称 |
silver;zinc |
InChI |
InChI=1S/Ag.3Zn |
InChI 键 |
FIPJANNNXZBYTJ-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Zn].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


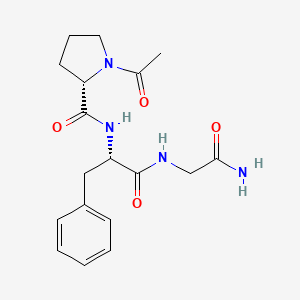
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

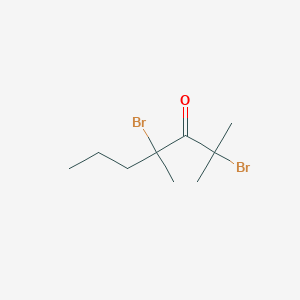
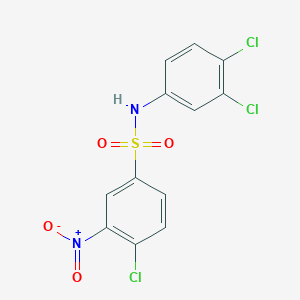
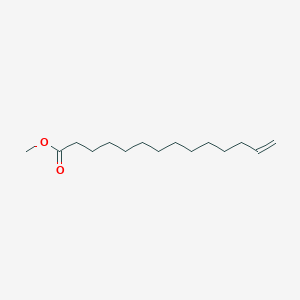
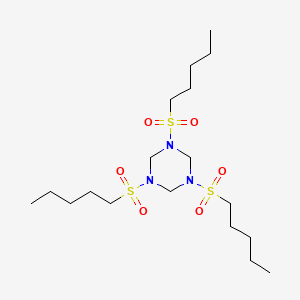
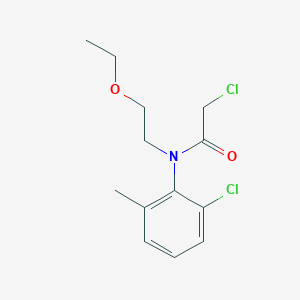
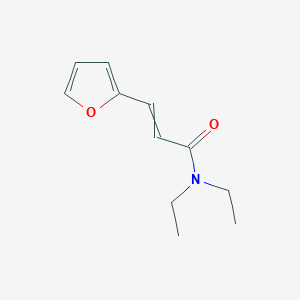
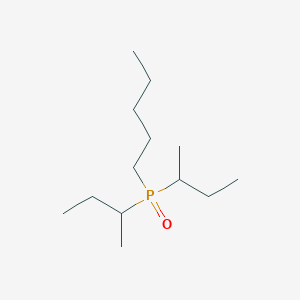
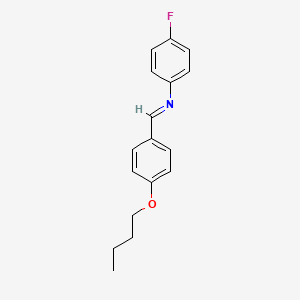
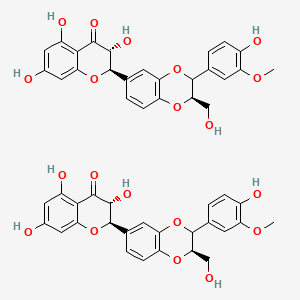
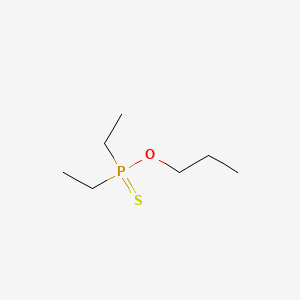
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
